molecular formula C9H12O B14372372 Non-8-EN-5-YN-2-one CAS No. 90534-06-8

Non-8-EN-5-YN-2-one

Cat. No.: B14372372
CAS No.: 90534-06-8
M. Wt: 136.19 g/mol
InChI Key: YFVPCRSIXDSVBD-UHFFFAOYSA-N
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Description

Non-8-EN-5-YN-2-one is an unsaturated ketone featuring a nine-carbon chain with a double bond at position 8 (denoted "EN") and a triple bond at position 5 (denoted "YN"), alongside a ketone functional group at position 2. This compound’s unique structure confers reactivity patterns distinct from saturated or singly unsaturated analogs.

Key characteristics inferred from analogous compounds:

  • Reactivity: The conjugated enynone system likely enhances electrophilicity at the carbonyl group, making it reactive toward nucleophiles.
  • Stability: The triple bond may reduce thermal stability compared to saturated counterparts, necessitating controlled storage conditions .
  • Applications: Enynones are often intermediates in organic synthesis, particularly in cycloadditions or polymer chemistry.

Properties

CAS No.

90534-06-8

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

non-8-en-5-yn-2-one

InChI

InChI=1S/C9H12O/c1-3-4-5-6-7-8-9(2)10/h3H,1,4,7-8H2,2H3

InChI Key

YFVPCRSIXDSVBD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC#CCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Non-8-EN-5-YN-2-one can be synthesized through various methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Non-8-EN-5-YN-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne to an alkene or alkane.

    Substitution: Halogenation and other substitution reactions can occur at the double or triple bond.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) are commonly used oxidizing agents.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is used for hydrogenation.

    Substitution: Halogens like bromine (Br₂) or chlorine (Cl₂) are used for halogenation reactions.

Major Products

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Non-8-EN-5-YN-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Non-8-EN-5-YN-2-one involves its interaction with molecular targets through its reactive double and triple bonds. These interactions can lead to the formation of new chemical bonds and the alteration of molecular structures. The pathways involved include:

    Electrophilic Addition: The double and triple bonds act as nucleophiles, reacting with electrophiles to form new products.

    Radical Reactions: The compound can participate in radical reactions, leading to the formation of various intermediates and products.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below contrasts Non-8-EN-5-YN-2-one with two structurally related compounds:

Property This compound 5-Nonen-2-one 5-Nonanone
Structure C9H12O (unsaturated enynone) C9H14O (monounsaturated ketone) C9H18O (saturated ketone)
Bond Types Double bond (C8), triple bond (C5) Double bond (C5) No unsaturation
Molecular Weight ~138.2 g/mol (estimated) 138.21 g/mol 142.24 g/mol
Reactivity High (conjugated enynone) Moderate (isolated double bond) Low (saturated system)
Stability Sensitive to heat/light Stable under standard conditions Highly stable
Typical Use Synthetic intermediates Fragrance industry, polymers Solvents, flavoring agents

Physicochemical Properties

  • Boiling/Melting Points: this compound: Data unavailable, but expected to be lower than 5-Nonanone (bp ~190°C) due to reduced van der Waals forces from unsaturation . 5-Nonanone: Boiling point 190–192°C; melting point -15°C .
  • Solubility: All three compounds are lipophilic, with 5-Nonanone showing negligible water solubility (0.0745 mg/mL for analogs ).

Toxicity and Handling

  • 5-Nonen-2-one: Classified as non-hazardous but requires standard organic compound precautions (avoid inhalation, skin contact) .

Stability Studies

  • Thermal Degradation: The triple bond in this compound may predispose it to decomposition at elevated temperatures (>100°C), whereas 5-Nonanone remains stable up to 200°C .

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